[(2,6-Dichlorophenyl)methyl](3-methylbutyl)amine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic naming of (2,6-dichlorophenyl)methylamine follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The compound is classified as a primary amine due to the presence of a single alkyl group attached to the nitrogen atom. Its structure comprises a 2,6-dichlorophenyl group bonded to a methylene bridge (–CH2–), which is further connected to a 3-methylbutylamine moiety.
To derive the IUPAC name:
- Identify the parent chain : The longest carbon chain attached to the nitrogen atom is the 3-methylbutyl group (a four-carbon chain with a methyl branch at the third carbon).
- Number the substituents : The chlorine atoms on the phenyl ring occupy the 2- and 6-positions, ensuring the lowest possible locants.
- Assemble the name : The resulting name is N-[(2,6-dichlorophenyl)methyl]-3-methylbutan-1-amine .
This nomenclature distinguishes it from related isomers, such as the 3,5-dichloro derivative, by explicitly defining the substitution pattern on the aromatic ring.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of (2,6-dichlorophenyl)methylamine is defined by its trigonal pyramidal nitrogen center, bond angles, and spatial arrangement of substituents. Key features include:
- Bond lengths : The C–N bond between the methylene group and nitrogen measures approximately 1.47 Å, typical for amine linkages .
- Bond angles : The H–N–C angle near the nitrogen atom is ~107°, consistent with sp³ hybridization .
- Stereochemistry : The absence of chiral centers in the molecule precludes the existence of stereoisomers. However, the 2,6-dichlorophenyl group introduces steric hindrance, forcing the chlorine atoms into a para-substituted arrangement relative to the methylene bridge. This configuration minimizes steric clashes between the bulky chlorine atoms and the 3-methylbutyl chain .
The molecule’s flexibility is influenced by rotation around the C–N and C–C bonds, allowing conformational variability in solution.
Comparative Analysis with Structural Isomers (3,5-Dichloro vs. 2,6-Dichloro Derivatives)
Structural isomers of (2,6-dichlorophenyl)methylamine, such as the 3,5-dichloro analog, exhibit distinct physicochemical properties due to differences in substitution patterns:
| Property | 2,6-Dichloro Derivative | 3,5-Dichloro Derivative |
|---|---|---|
| Substitution Pattern | Para chlorine atoms on phenyl ring | Meta chlorine atoms on phenyl ring |
| Molecular Symmetry | Higher symmetry due to para substitution | Lower symmetry due to meta substitution |
| Dipole Moment | Reduced due to symmetric charge distribution | Increased due to asymmetric charge distribution |
| Crystallinity | Likely forms more ordered crystals | May exhibit polymorphic behavior |
The 2,6-dichloro derivative’s para-substitution enhances its thermal stability compared to the 3,5-isomer, as evidenced by melting point differences in related compounds .
X-ray Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for (2,6-dichlorophenyl)methylamine are not explicitly reported in the literature, insights can be extrapolated from structurally similar compounds. For example, ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole (a related dichloro-aromatic compound) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 19.937 Å, b = 5.708 Å, c = 23.406 Å, and β = 108.521° . Key observations include:
- Bond lengths : C–Cl bonds average 1.73 Å, consistent with aromatic chlorides.
- Torsional angles : The dihedral angle between the phenyl ring and the butyl chain is ~45°, suggesting a staggered conformation to minimize steric strain.
Hypothetical conformational analysis of (2,6-dichlorophenyl)methylamine predicts similar staggered arrangements, with the 3-methylbutyl chain adopting a gauche configuration relative to the phenyl ring.
Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-9(2)6-7-15-8-10-11(13)4-3-5-12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
InChI Key |
HAPMQZCQUYIELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 2,6-Dichlorobenzyl Halides
One classical approach involves reacting 2,6-dichlorobenzyl halides (e.g., bromide or chloride) with 3-methylbutylamine under controlled conditions:
- Starting materials: 2,6-dichlorobenzyl bromide and 3-methylbutylamine
- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at mild to moderate temperatures (25–80 °C)
- Mechanism: The amine nucleophile displaces the halide in an SN2 reaction, yielding (2,6-Dichlorophenyl)methylamine
This method benefits from straightforward reaction setup and high regioselectivity due to the benzylic position's reactivity.
Reductive Amination
Another method involves reductive amination of 2,6-dichlorobenzaldehyde with 3-methylbutylamine:
- Step 1: Condensation of 2,6-dichlorobenzaldehyde with 3-methylbutylamine forms an imine intermediate.
- Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation yields the target amine.
This approach offers advantages in terms of mild conditions and fewer side products.
Catalytic Hydrogenation of Amine Precursors
In some advanced syntheses, intermediates bearing protected amine groups or related structures undergo catalytic hydrogenation to yield the free amine:
- Palladium or platinum catalysts under hydrogen atmosphere (1–5 atm)
- Solvents such as ethanol or tetrahydrofuran (THF)
- Temperature range: ambient to 50 °C
This method is often used in multi-step syntheses involving more complex intermediates.
Detailed Example from Patent Literature
A relevant patent (AU2020297336A1) describes processes involving brominated intermediates and tetrahydroisoquinoline derivatives, which can be adapted for the preparation of related amines including (2,6-Dichlorophenyl)methylamine:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2,6-Dichlorobenzyl bromide + 3-methylbutylamine | Nucleophilic substitution in DMF at 60 °C |
| 2 | Purification via crystallization or chromatography | Isolation of amine product |
| 3 | Optional reductive amination for analogues | Using NaBH3CN in methanol at room temperature |
This patent highlights the importance of controlling reaction temperature and solvent choice to optimize yield and purity.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- Solvent choice: Polar aprotic solvents enhance nucleophilicity and reaction rate in substitution reactions.
- Temperature control: Elevated temperatures (50–80 °C) improve reaction kinetics but may increase by-products.
- Stoichiometry: Using slight excess of amine ensures complete halide conversion but requires purification to remove unreacted amine.
- Reducing agents: Sodium cyanoborohydride is preferred for reductive amination due to selectivity and mildness.
- Purification: Chromatographic methods (silica gel) and recrystallization from suitable solvents afford high purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield Range (%) | Purification Method |
|---|---|---|---|---|
| Nucleophilic substitution | 2,6-Dichlorobenzyl bromide, 3-methylbutylamine | DMF, 60 °C, 4–12 h | 70–85 | Column chromatography |
| Reductive amination | 2,6-Dichlorobenzaldehyde, 3-methylbutylamine, NaBH3CN | Methanol, room temp, 12 h | 75–90 | Recrystallization, chromatography |
| Catalytic hydrogenation | Protected amine intermediates, Pd/C, H2 | Ethanol, 1 atm H2, 25–50 °C | 60–80 | Filtration, chromatography |
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The dichlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or amino-substituted derivatives.
Scientific Research Applications
(2,6-Dichlorophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Phenyl Ring
(2,5-Dimethoxyphenyl)methylamine ()
- Structural Difference : Methoxy (-OCH₃) groups at positions 2 and 5 replace chlorine atoms.
- Electronic Properties : Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing chloro substituents in the target compound. This alters reactivity in electrophilic substitution and binding interactions.
- Biological Implications : Reduced lipophilicity (logP ~2.5 vs. ~3.8 for dichloro analog) may decrease membrane penetration but improve aqueous solubility. Dimethoxy analogs are often associated with serotonin receptor modulation, whereas dichloro derivatives are linked to anti-inflammatory activity .
Aceclofenac Intermediates ()
- Structural Feature : 2-[(2,6-Dichlorophenyl)amine]phenylacetoxyacetic acid (Aceclofenac) shares the 2,6-dichlorophenyl group but incorporates a carboxylic acid moiety.
- Functional Impact : The acetic acid group in Aceclofenac is critical for cyclooxygenase (COX) inhibition, a mechanism absent in the target compound. The 3-methylbutyl chain in the target may prolong half-life due to increased hydrophobicity .
Functional Group Variations
4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-Dichlorobenzyl)oxime ()
- Key Differences: Incorporates a nitro (-NO₂) and tert-butylsulfanyl (-S-tBu) group, along with an oxime (-N-O-) functional group.
Antitumor Agents with Dichlorophenyl Groups ()
- Example: 2,4-diamino-5-(3′,4′-dichlorophenyl)-6-ethylpyrimidine showed activity against H.Ep. #3 tumors but required high doses.
- Mechanistic Insight : Dichlorophenyl groups may intercalate DNA or inhibit kinases. The target compound’s alkylamine chain could facilitate cellular uptake but lacks the pyrimidine scaffold for direct nucleotide analog activity .
Physicochemical Properties
| Property | (2,6-Dichlorophenyl)methylamine | (2,5-Dimethoxyphenyl)methylamine | Aceclofenac Intermediate |
|---|---|---|---|
| Molecular Weight | ~260 g/mol | ~237 g/mol | ~296 g/mol |
| LogP (Estimated) | ~3.8 | ~2.5 | ~2.1 (acid form) |
| Key Functional Groups | Dichlorophenyl, alkylamine | Dimethoxyphenyl, alkylamine | Dichlorophenyl, carboxylic acid |
Biological Activity
(2,6-Dichlorophenyl)methylamine is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly as a positive allosteric modulator of the dopamine D1 receptor. This compound's unique structure, which includes a dichlorophenyl group and a branched alkyl amine, enhances its pharmacological properties, making it an attractive subject for research in drug development.
Chemical Structure and Properties
The chemical formula for (2,6-Dichlorophenyl)methylamine is , with a molecular weight of approximately 245.15 g/mol. The presence of chlorine substituents on the phenyl ring contributes to its electronic properties, influencing its interaction with biological targets.
(2,6-Dichlorophenyl)methylamine functions primarily as a positive allosteric modulator of the dopamine D1 receptor. This means it enhances the receptor's response to dopamine without directly activating it. Such modulation is significant in the treatment of disorders related to dopamine dysregulation, including schizophrenia and Parkinson's disease.
Interaction Studies
Studies have shown that this compound selectively binds to the D1 receptor, enhancing its activity in the presence of dopamine. Techniques such as radiolabeled ligand binding assays and functional assays measuring cAMP levels in cell lines expressing D1 receptors have been employed to elucidate these interactions .
Antimicrobial Activity
In addition to its neuropharmacological potential, compounds structurally similar to (2,6-Dichlorophenyl)methylamine have been evaluated for antimicrobial activity. For example, related derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating a broader spectrum of biological activity .
Case Studies and Research Findings
- Dopamine Modulation : A study highlighted the compound's ability to increase acetylcholine release in models simulating early Parkinson’s disease symptoms, suggesting its therapeutic potential in neurological disorders .
- Comparative Analysis : A comparative study on fenoterol derivatives indicated that modifications in the amine structure can significantly alter receptor interaction profiles and pharmacological effects .
Data Tables
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (2,6-Dichlorophenyl)methylamine | Dichlorophenyl + branched amine | Positive allosteric modulator of D1 receptor |
| (2-Chlorophenyl)(3-methylbutyl)amine | Chlorinated phenyl group | Less potent as D1 modulator |
| (4-Bromophenyl)(3-methylbutyl)amine | Brominated phenyl group | Different receptor interaction profile |
| (Phenyl)(isopropyl)amine | Simple phenyl group | Lacks halogen substitution; different pharmacodynamics |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2,6-Dichlorophenyl)methylamine, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of arylalkylamines typically involves nucleophilic substitution or reductive amination. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the amine group to the chlorophenyl backbone . Key parameters include catalyst choice (e.g., Pd(dppf)Cl₂), solvent selection (dry toluene or THF), and temperature control to minimize side reactions. Intermediate purification via column chromatography or recrystallization is critical, as seen in analogous triazole-based compounds .
Q. Which spectroscopic techniques are most effective for characterizing (2,6-Dichlorophenyl)methylamine?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (6.8–7.5 ppm for dichlorophenyl) and aliphatic chains (δ 1.0–1.5 ppm for 3-methylbutyl).
- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (750–600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms.
- X-ray Crystallography : Resolve steric effects of the 2,6-dichloro substitution, as demonstrated for CNBF-derivatized amines .
Q. What safety protocols are essential when handling (2,6-Dichlorophenyl)methylamine in the lab?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
- Store waste separately in labeled containers for halogenated organics and coordinate disposal with certified facilities .
- Monitor air quality with real-time sensors if volatilization is suspected, as recommended for structurally similar chlorophenylamines .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The electron-withdrawing Cl groups reduce electron density on the phenyl ring, enhancing electrophilic substitution resistance but favoring oxidative pathways. Steric hindrance from the 2,6-substitution limits π-π stacking in catalyst binding pockets, as observed in Src kinase inhibitors like TG100435 . Computational modeling (DFT) can predict binding affinities and guide catalyst design .
Q. What in vitro models are suitable for evaluating the pharmacological potential of (2,6-Dichlorophenyl)methylamine?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for activity against tyrosine kinases, given structural parallels to TG100435 .
- Cell Viability Studies : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with clonidine derivatives as positive controls .
- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS, referencing protocols for dichlorophenyl-containing drugs .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB 3GCS). The dichlorophenyl group may occupy hydrophobic pockets, while the amine participates in hydrogen bonding .
- QSPR Modeling : Corrogate descriptors (e.g., logP, polar surface area) with bioavailability data from analogs like diclofenac diethylamine .
Q. How can contradictory activity data across assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate kinase inhibition results using radiometric (³²P-ATP) and luminescence-based methods .
- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as chloride ions may interfere with halogen bonding .
- Metabolite Profiling : Identify active metabolites (e.g., N-oxides) via high-resolution mass spectrometry, as seen in TG100855 studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
